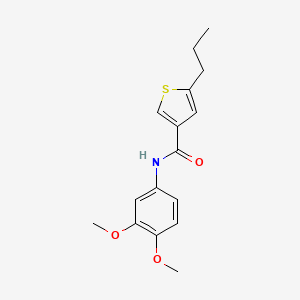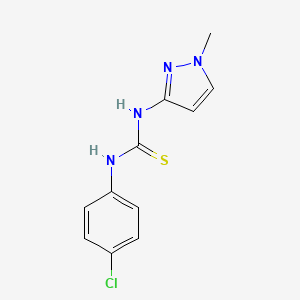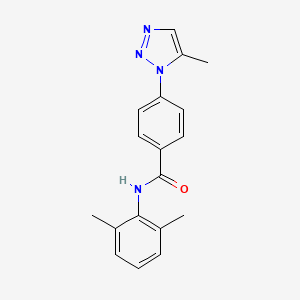
N-(3,4-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide
Beschreibung
N-(3,4-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide belongs to a broader category of compounds characterized by the presence of a thiophene ring, which is often modified to explore different chemical properties and reactivities. The structural elements, including the thiophene ring and the dimethoxyphenyl group, suggest a focus on understanding its synthesis, molecular structure, and chemical behaviors.
Synthesis Analysis
The synthesis of structurally similar compounds involves various strategies, such as one-pot reductive cyclization and reactions with semicarbazide to form carboxamide derivatives. For instance, one study describes the synthesis of a compound through the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, highlighting methods applicable for synthesizing compounds with complex functional groups (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography, revealing specific crystal systems and hydrogen bond interactions that stabilize the molecule's structure. For example, a related study provided insights into the crystal and molecular structure of a similar compound, stabilized by N-H⋯O and C-H⋯O interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including Suzuki cross-coupling, which has been observed to synthesize carboxamide derivatives with diverse substituents. These reactions facilitate the exploration of electronic and nonlinear optical properties through detailed computational studies, indicating the compound's reactivity and potential applications in materials science (Ahmad et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, provide crucial insights into the compound's behavior under different conditions. Studies on similar compounds have emphasized the importance of crystallography in understanding these aspects, with detailed analysis of unit cell parameters and space groups (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interactions with biological molecules, have been explored through synthesis and characterization studies. For instance, research on thiophene-carboxamide analogs has demonstrated antibacterial activity, suggesting the chemical properties' impact on biological systems (Habila J D et al., 2015).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-5-13-8-11(10-21-13)16(18)17-12-6-7-14(19-2)15(9-12)20-3/h6-10H,4-5H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKWGTWKOOIPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4642005.png)


![ethyl 2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4642031.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(2-pyrimidinylthio)methyl]-5-pyrimidinecarboxylate](/img/structure/B4642046.png)
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-methoxybenzamide](/img/structure/B4642053.png)
![N-(1-methyl-3-phenylpropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4642060.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4642067.png)
![N-[1-(4-chlorophenyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4642083.png)
![4-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4642085.png)

![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-(4-pyridinylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4642092.png)
![isopropyl 2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4642105.png)